

In-Depth Technical Guide: 1-Acetylcyclopentane-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclopentylethanone-d4

Cat. No.: B15352249

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylcyclopentane-d4, a deuterated analog of acetylcyclopentane. This document details its chemical properties, applications in scientific research, and relevant biological pathways.

Chemical and Physical Properties

1-Acetylcyclopentane-d4, also known by its IUPAC name 1-(cyclopentyl-2,2,5,5-d4)ethan-1-one, is a stable isotope-labeled form of 1-acetylcyclopentane. The incorporation of four deuterium atoms at the 2 and 5 positions of the cyclopentane ring makes it a valuable tool in various research applications, particularly in mass spectrometry-based assays.

While a specific, unique CAS number for 1-Acetylcyclopentane-d4 is not consistently reported in major chemical databases, it is often referenced under the CAS number of its non-deuterated counterpart, 6004-60-0. Researchers should verify the isotopic purity and specific product information with the supplier.

Property	Value	Source
Chemical Formula	C ₇ H ₈ D ₄ O	[1][2]
Molecular Weight	116.2 g/mol	[2]
IUPAC Name	1-(cyclopentyl-2,2,5,5-d ₄)ethan-1-one	[2]
Synonyms	1-Cyclopentylethanone-d ₄ , Cyclopentyl Methyl Ketone-d ₄	[1][2]
CAS Number	6004-60-0 (for non-deuterated form)	[1][2]

Applications in Research and Drug Development

1-Acetylcyclopentane-d₄ serves as an internal standard in quantitative analytical methods and as a tracer in metabolic studies. Its primary documented applications are in the development of novel therapeutics.

Inhibitors of Rifampicin-Resistant *Staphylococcus aureus*

Isotopically labeled compounds like 1-Acetylcyclopentane-d₄ are crucial for the pharmacokinetic and metabolic profiling of potential drug candidates. It has been used as a labeled analog in the development of small molecule inhibitors targeting rifampicin-resistant strains of *Staphylococcus aureus*.

Rifampicin resistance in *S. aureus* primarily arises from mutations in the β -subunit of RNA polymerase (RNAP), encoded by the *rpoB* gene.[3][4] These mutations alter the binding site of rifampicin, reducing its inhibitory effect on bacterial transcription.[3][4] The development of new inhibitors often involves extensive screening and characterization of compound libraries, where deuterated standards are essential for accurate quantification in complex biological matrices.

Synthesis of Leukotriene D₄ (LTD₄) Receptor Antagonists

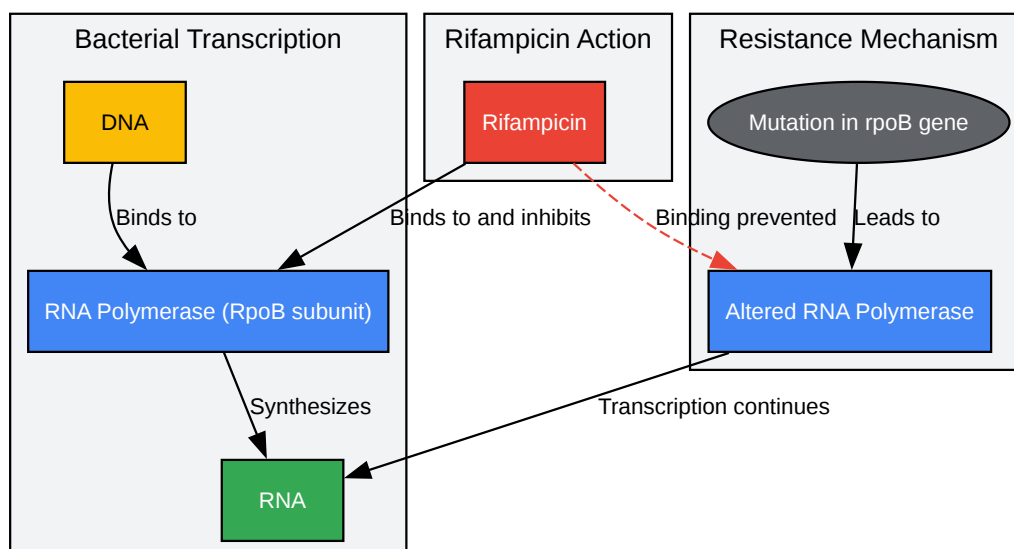
1-Acetylcyclopentane-d4 is also utilized in the synthesis of non-quinoline leukotriene D4 (LTD4) receptor antagonists. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions.[5][6] LTD4 exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), which are G-protein coupled receptors.[5][6]

The signaling cascade initiated by LTD4 binding to its receptor, primarily CysLT1R, involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the influx of extracellular calcium.[5] This signaling pathway ultimately results in smooth muscle contraction, bronchoconstriction, and an inflammatory response.[5][6] The development of LTD4 receptor antagonists is a key strategy for treating inflammatory diseases.

Signaling and Resistance Pathways

The following diagrams illustrate the biological pathways relevant to the applications of 1-Acetylcyclopentane-d4.

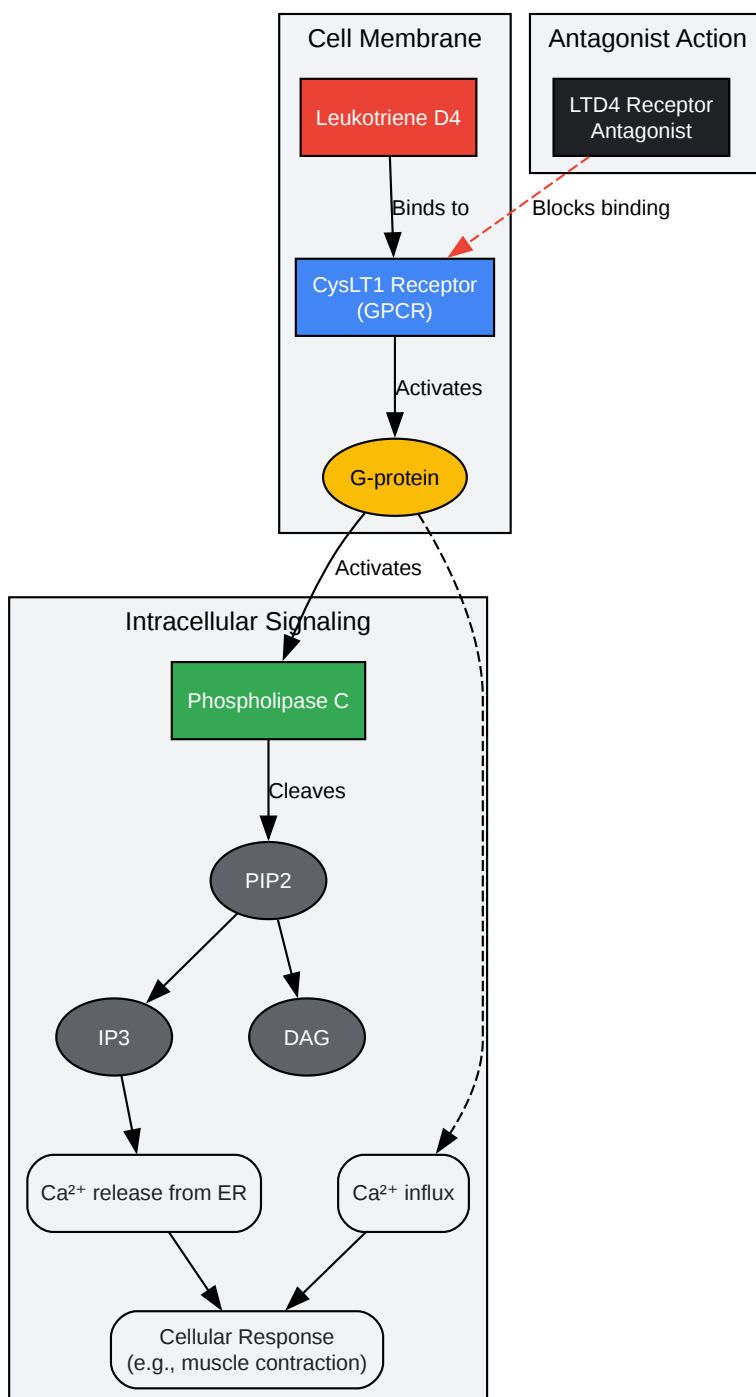
Mechanism of Rifampicin Resistance in *Staphylococcus aureus*



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Rifampicin Resistance Mechanism in *S. aureus*

Leukotriene D4 (LTD4) Signaling Pathway



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Leukotriene D4 (LTD4) Signaling Pathway

Experimental Considerations

Due to the lack of publicly available, detailed experimental protocols for the synthesis of 1-Acetylcyclopentane-d4, researchers should consult specialized chemical synthesis literature or contact commercial suppliers of stable isotope-labeled compounds for custom synthesis inquiries. General methods for deuterium labeling often involve acid- or base-catalyzed exchange reactions in the presence of a deuterium source like D₂O, or the use of deuterated starting materials in a multi-step synthesis.

When using 1-Acetylcyclopentane-d4 as an internal standard, it is crucial to establish its chemical and isotopic purity. The stability of the deuterium labels under the experimental conditions (e.g., extraction, chromatography, and ionization) should also be verified to ensure accurate quantification.

In summary, 1-Acetylcyclopentane-d4 is a valuable tool for researchers in drug discovery and development, particularly in the fields of antibacterial and anti-inflammatory therapies. Its use as a stable isotope-labeled internal standard and tracer facilitates the accurate study of pharmacokinetics and metabolic pathways of novel drug candidates.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Acetylcyclopentane-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15352249#1-acetylcyclopentane-d4-cas-number]

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